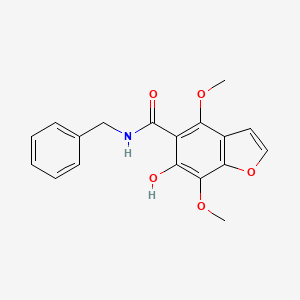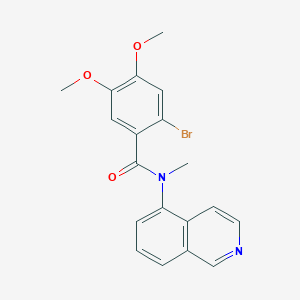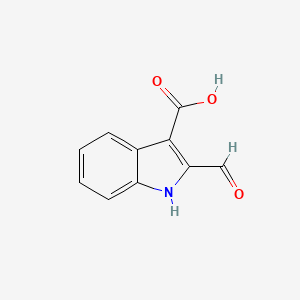
2-Formyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a formyl group at the 2-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction mixture being refluxed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride as catalysts.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1H-indole-3-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Formyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Formyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring system is known to interact with multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Similar structure but lacks the carboxylic acid group at the 3-position.
Indole-3-acetic acid: Contains a carboxylic acid group at the 3-position but lacks the formyl group at the 2-position.
Indole-3-carboxylic acid: Similar structure but lacks the formyl group at the 2-position.
Uniqueness
2-Formyl-1H-indole-3-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Propriétés
Numéro CAS |
73126-42-8 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-formyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-8-9(10(13)14)6-3-1-2-4-7(6)11-8/h1-5,11H,(H,13,14) |
Clé InChI |
KIRBDEJNOMGEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)



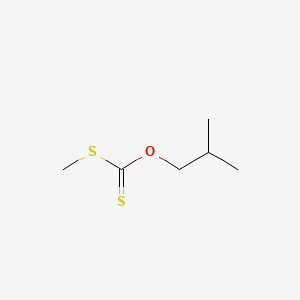
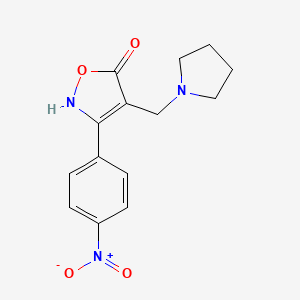
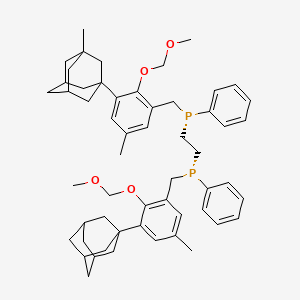
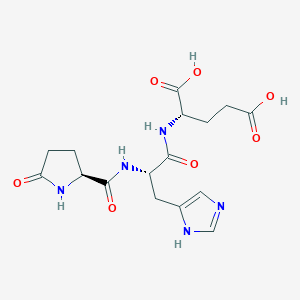
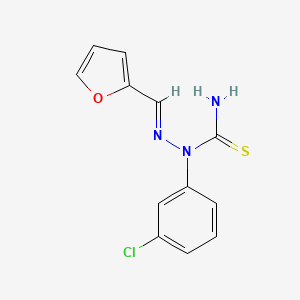

![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
